

Spectroscopic Data of 2-Dimethylaminophenol: A Technical Guide

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Compound of Interest

Compound Name: **2-DIMETHYLAMINOPHENOL**

Cat. No.: **B184030**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-dimethylaminophenol** (CAS No. 3743-22-4), a key chemical intermediate in various synthetic processes. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed data and experimental context.

Compound Information

Identifier	Value
Chemical Name	2-Dimethylaminophenol
CAS Number	3743-22-4
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Synonyms	o-(Dimethylamino)phenol, 2-Hydroxy-N,N-dimethylaniline

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-dimethylaminophenol**.

Mass Spectrometry (MS)

Fragment (m/z)	Relative Intensity
137	High (Molecular Ion)
136	High
122	Medium

Data sourced from public databases. The fragmentation pattern is consistent with the structure of **2-dimethylaminophenol**, showing a prominent molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly accessible, detailed ^1H and ^{13}C NMR spectra for **2-dimethylaminophenol** are limited, the expected chemical shifts can be predicted based on the analysis of similar substituted phenol and aniline compounds. Commercial suppliers of **2-dimethylaminophenol** typically provide detailed NMR data in their Certificate of Analysis.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

Proton	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-H	6.8 - 7.3	Multiplet
Phenolic-OH	Variable (typically 4-7)	Broad Singlet
$\text{N}(\text{CH}_3)_2$	~2.7	Singlet

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

Carbon	Expected Chemical Shift (ppm)
C-O	145 - 155
C-N	135 - 145
Aromatic C-H	115 - 130
N(CH ₃) ₂	~45

Infrared (IR) Spectroscopy

The IR spectrum of **2-dimethylaminophenol** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenol)	3300 - 3600	Broad, Medium-Strong
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium
Aromatic C=C Stretch	1500 - 1600	Medium-Strong
C-N Stretch	1250 - 1350	Medium
C-O Stretch	1180 - 1260	Strong
Out-of-plane C-H Bend	700 - 900	Strong

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for substituted phenols like **2-dimethylaminophenol** are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-dimethylaminophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or dimethyl sulfoxide-d₆, DMSO-d_6) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **2-dimethylaminophenol** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Place the resulting powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet)

and subtract it from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

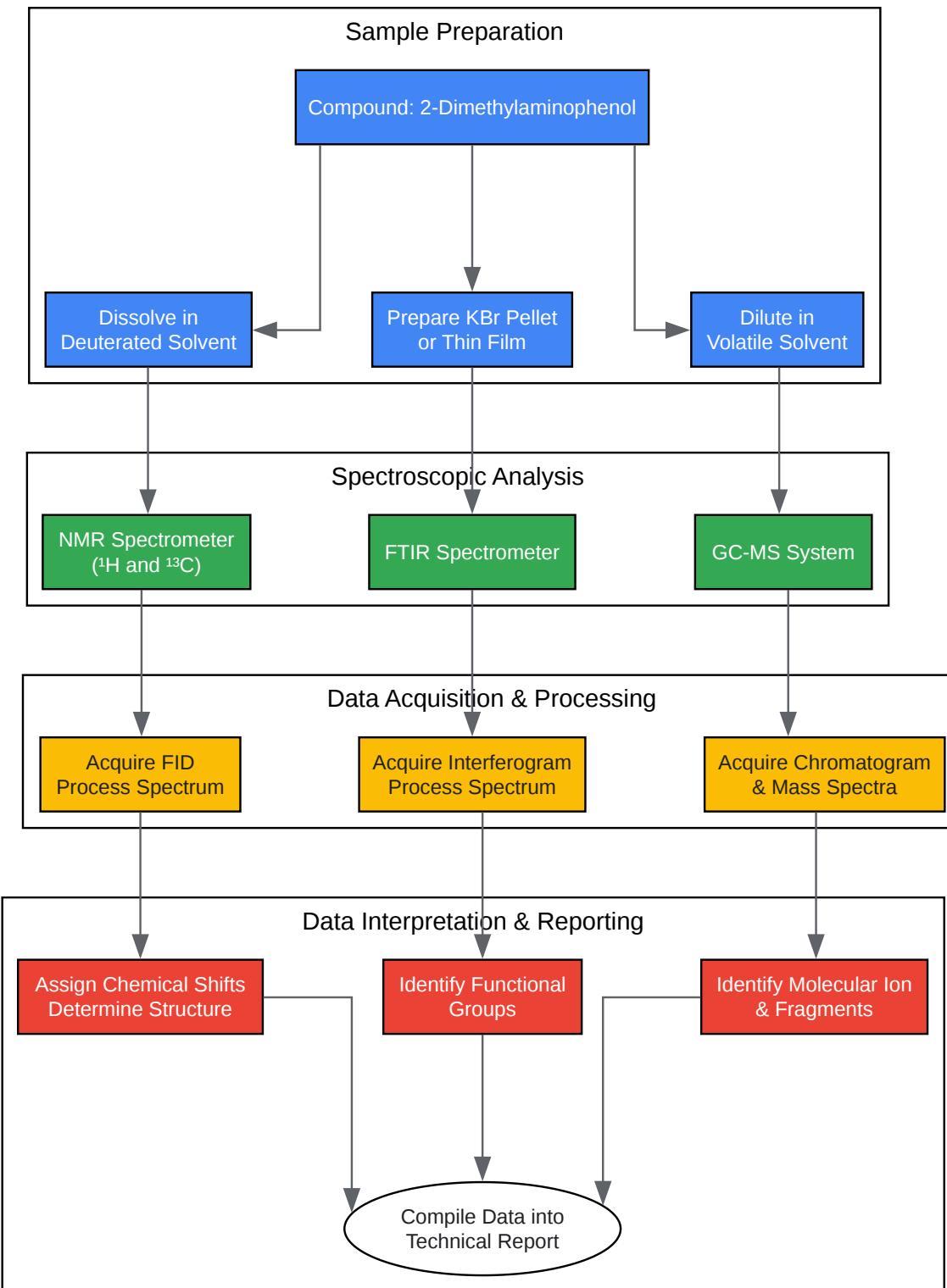
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like **2-dimethylaminophenol**, gas chromatography-mass spectrometry (GC-MS) is a common technique.
- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is typically used.
- Gas Chromatography (for GC-MS):
 - Column: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).
 - Carrier Gas: Helium is commonly used.
 - Temperature Program: Start at a low oven temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.
- Mass Spectrometry:
 - Ionization: Use a standard electron ionization energy of 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
- Data Analysis: Identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-dimethylaminophenol**.

General Spectroscopic Analysis Workflow

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Caption: General Spectroscopic Analysis Workflow.

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